![molecular formula C8H7ClN2S B6431981 6-chloro-7-methyl-1,3-benzothiazol-2-amine CAS No. 1427373-96-3](/img/structure/B6431981.png)
6-chloro-7-methyl-1,3-benzothiazol-2-amine
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Description
“6-chloro-7-methyl-1,3-benzothiazol-2-amine” is a chemical compound that belongs to the class of benzothiazoles . It has been used in the synthesis of various derivatives of benzothiazole .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “6-chloro-7-methyl-1,3-benzothiazol-2-amine”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “6-chloro-7-methyl-1,3-benzothiazol-2-amine” is characterized by the presence of a benzothiazole ring, which is a bicyclic compound containing a benzene ring fused to a thiazole ring .Chemical Reactions Analysis
Benzothiazole derivatives, including “6-chloro-7-methyl-1,3-benzothiazol-2-amine”, have been involved in various chemical reactions during their synthesis. These reactions include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit significant anti-inflammatory and analgesic activities . They are believed to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Mode of Action
It is suggested that benzothiazole derivatives may inhibit the cyclo-oxygenase (cox) pathways, which are responsible for the metabolism of arachidonic acid to prostaglandins .
Biochemical Pathways
The compound likely affects the cyclo-oxygenase pathways, specifically COX-1 and COX-2 . COX-1 is constitutively expressed and generates prostaglandins involved in gastrointestinal mucosal protection, while COX-2 is induced at sites of inflammation to generate prostaglandins mediating inflammation and pain .
Result of Action
The result of the compound’s action is likely a reduction in inflammation and pain, given the anti-inflammatory and analgesic activities of benzothiazole derivatives . .
Future Directions
Benzothiazole derivatives, including “6-chloro-7-methyl-1,3-benzothiazol-2-amine”, continue to be an area of interest in medicinal chemistry due to their diverse chemical reactivities and broad spectrum of biological activities . Future research may focus on developing new synthetic methods, exploring their biological activities, and optimizing their properties for clinical use .
properties
IUPAC Name |
6-chloro-7-methyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-4-5(9)2-3-6-7(4)12-8(10)11-6/h2-3H,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTYBZCIHYWOAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1SC(=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-7-methyl-1,3-benzothiazol-2-amine |
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